
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection, methoxymethyl chloride for the methoxymethylation, and methanol in the presence of a catalyst for esterification .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and the monitoring of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under acidic conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the Boc group
Major Products Formed
Oxidation: Formation of N-Boc-4-(formylmethyl)-L-Proline Methyl Ester.
Reduction: Formation of N-Boc-4-(methoxymethyl)-L-Proline Alcohol.
Substitution: Formation of deprotected proline derivatives
科学研究应用
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of proline-based drugs and prodrugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
作用机制
The mechanism of action of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester involves the interaction of its functional groups with various molecular targets. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The methoxymethyl group enhances the solubility and stability of the compound, while the methyl ester group facilitates its incorporation into peptides and other organic molecules .
相似化合物的比较
Similar Compounds
N-Boc-L-Proline Methyl Ester: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
N-Boc-4-(hydroxymethyl)-L-Proline Methyl Ester: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and solubility.
N-Boc-4-(chloromethyl)-L-Proline Methyl Ester: Contains a chloromethyl group, making it more reactive but less stable .
Uniqueness
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is unique due to the presence of the methoxymethyl group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(8-17-4)6-10(14)11(15)18-5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1 |
InChI 键 |
HBNJDBHDJUHLHN-AXDSSHIGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)COC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


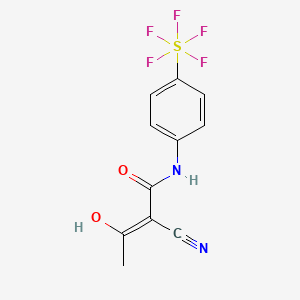
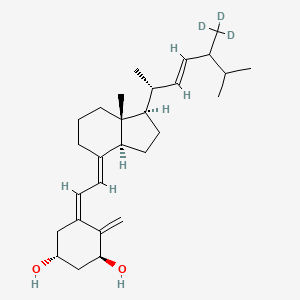
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)
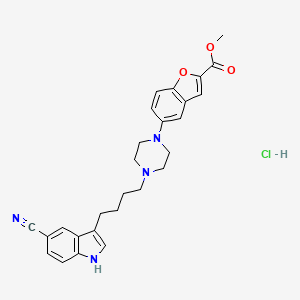

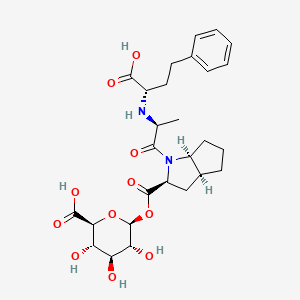
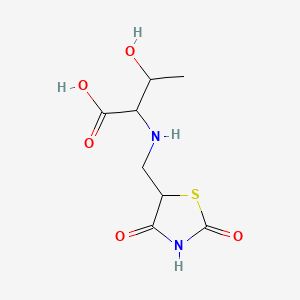
![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
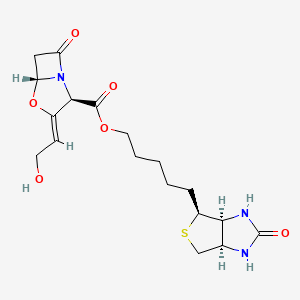
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
